molecular formula C14H28O3 B3053749 Cyclohexane, (2,2,2-triethoxyethyl)- CAS No. 55844-56-9

Cyclohexane, (2,2,2-triethoxyethyl)-

Cat. No. B3053749
CAS RN: 55844-56-9
M. Wt: 244.37 g/mol
InChI Key: MMCOXCUQVCURRF-UHFFFAOYSA-N
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Description

Cyclohexane is a cyclic hydrocarbon with the molecular formula C6H12 . It appears as a colorless, flammable liquid with a distinctive detergent-like odor . Although it is mainly used for industrial production, it has some interesting properties and applications .


Synthesis Analysis

Cyclohexane can be synthesized through various methods. One common industrial approach involves the hydrogenation of benzene in the presence of a Raney nickel catalyst . This process converts benzene into cyclohexane by adding hydrogen atoms to the aromatic ring .


Molecular Structure Analysis

Cyclohexane exists in a puckered ring conformation. The most stable form is known as the “chair” conformation , resembling a chair’s shape. All carbon atoms in cyclohexane are single-bonded, resulting in a non-planar structure .


Chemical Reactions Analysis

  • Cyclohexane Conformational Changes : Due to its puckered ring structure, cyclohexane interconverts between different chair conformations, impacting its reactivity .

Physical And Chemical Properties Analysis

  • Odor : Sweet, gasoline-like

Mechanism of Action

Cyclohexane itself does not have a specific mechanism of action, but its derivatives play essential roles in various chemical processes. For example, it serves as a precursor for the production of adipic acid and caprolactam , both of which are crucial for nylon synthesis .

Safety and Hazards

  • Health Exposure Limits : PEL (permissible) = 300 ppm

properties

IUPAC Name

2,2,2-triethoxyethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-4-15-14(16-5-2,17-6-3)12-13-10-8-7-9-11-13/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCOXCUQVCURRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1CCCCC1)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613788
Record name (2,2,2-Triethoxyethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55844-56-9
Record name (2,2,2-Triethoxyethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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